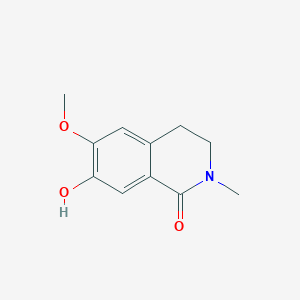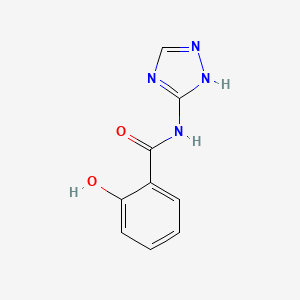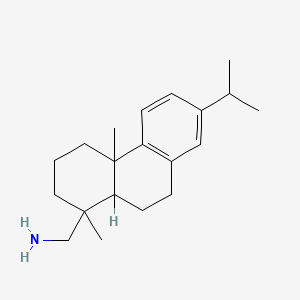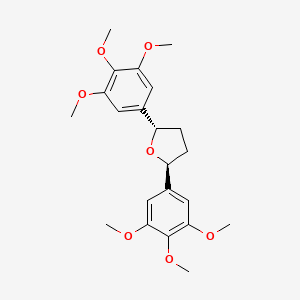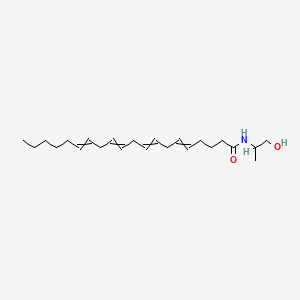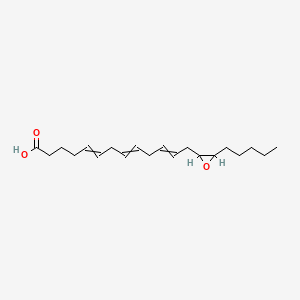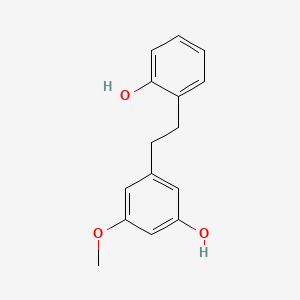
Batatasin IV
Overview
Description
Batatasin IV is an LTA4H inhibitor with anti-inflammatory activity . It is a natural product that can be obtained from Dioscorea batatus . It can be used in research in the area of inflammation .
Synthesis Analysis
A class of Batatasin-derived compounds with different substitution patterns was synthesized . The structure–activity relationships suggested that the hydroxyl at the C-2′ position may play a significant role in improving the inhibitory activities .Molecular Structure Analysis
The molecular formula of Batatasin IV is C15H16O3 . The molecular weight is 244.29 . The SMILES notation is OC1=CC(OC)=CC(CCC2=CC=CC=C2O)=C1 .Chemical Reactions Analysis
Batatasin I, III, IV inhibited α-glucosidase in a reversible and noncompetitive manner . The IC50 values of Batatasin I, III, IV are 2.55, 1.89 and 2.52 mM respectively .Physical And Chemical Properties Analysis
The molecular weight of Batatasin IV is 244.29 . The molecular formula is C15H16O3 .Scientific Research Applications
Antidiabetic Properties
Batatasin IV, along with other batatasins, has been identified as a potential antidiabetic agent. A study by (Hu et al., 2015) found that batatasins I, III, and IV inhibit α-glucosidase in a noncompetitive manner. These compounds could be used as functional food to alleviate postprandial hyperglycemia, demonstrating potential as antidiabetic agents.
Anti-Inflammatory and Synthesis
Research by (Petruncio et al., 2020) explored the synthesis of batatasin IV using a copper-free Sonogashira reaction. Batatasin IV has shown inhibitory activities against the epoxide hydrolase activity of the leukotriene A4 hydrolase enzyme, suggesting anti-inflammatory properties.
Growth Inhibitory Properties
The study by (Hashimoto & Tajima, 1978) identified batatasins IV and V as growth inhibitors in plants. These compounds were found to inhibit seed germination and plant growth, indicating their potential use in controlling plant growth.
Antinociceptive Efficacy and CNS Safety
(Hasriadi et al., 2022) investigated batatasin III's effects on pain-like behaviors and its central nervous system (CNS) safety profile. Although focusing on batatasin III, this research contributes to the broader understanding of batatasins’ pharmacological potential, including batatasin IV.
Antifungal and Antibacterial Properties
A study by (Fagboun et al., 1987) found that batatasin IV, isolated from Dioscorea rotundata, exhibited antifungal and antibacterial activities. This suggests its potential application in combating microbial infections.
Metabolic Pathways and Bioactivation
(Kong et al., 2022) explored the in vitro metabolism of batatasin III, which is relevant to understanding batatasin IV’s metabolic pathways. The study highlighted the formation of reactive intermediates and primary elimination pathways, essential for understanding batatasin IV's efficacy and safety.
Anti-Cancer Activities
The anti-cancer properties of batatasin III, which may extend to batatasin IV, were investigated by (Pinkhien et al., 2017). The study focused on the inhibition of migration in human lung cancer cells, indicating potential anti-cancer applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-(2-hydroxyphenyl)ethyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-14-9-11(8-13(16)10-14)6-7-12-4-2-3-5-15(12)17/h2-5,8-10,16-17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFLNFLJUUODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209107 | |
| Record name | Batatasin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Batatasin IV | |
CAS RN |
60347-67-3 | |
| Record name | Batatasin IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60347-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060347673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batatasin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.5 - 100.5 °C | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)
